4-(Dimethylamino)-3-formylbenzoic acid
Description
BenchChem offers high-quality 4-(Dimethylamino)-3-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)-3-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(dimethylamino)-3-formylbenzoic acid |
InChI |
InChI=1S/C10H11NO3/c1-11(2)9-4-3-7(10(13)14)5-8(9)6-12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
IFCCGEMBQPFLBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 4-(Dimethylamino)-3-formylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)-3-formylbenzoic Acid
Introduction
4-(Dimethylamino)-3-formylbenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a formyl (aldehyde), and a dimethylamino group. This unique combination of functional groups makes it a molecule of significant interest for researchers in synthetic chemistry, materials science, and drug development. The presence of both acidic (carboxylic acid) and basic (dimethylamino) centers, along with a reactive aldehyde, provides multiple handles for chemical modification, positioning it as a versatile building block for more complex molecular architectures.
Derivatives of dimethylamine are noted for a wide array of pharmacological activities, including antimicrobial, anticancer, and analgesic properties, highlighting the potential of this pharmacophore in medicinal chemistry.[1] Similarly, formylbenzoic acid isomers serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers.[2][3][4]
This guide provides a comprehensive technical overview of the predicted and established . As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related analogs—namely 4-(dimethylamino)benzoic acid and 4-formylbenzoic acid—and established analytical principles to provide a robust predictive profile. We will delve into its structural characteristics, solubility, acidity, spectroscopic profile, and thermal properties, complete with detailed experimental protocols for their determination.
Molecular and Structural Properties
A foundational understanding of a molecule begins with its basic structural and molecular data.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 4-(Dimethylamino)-3-formylbenzoic acid |
| CAS Number | Not available |
Structure:
The molecule's structure is characterized by a benzene ring substituted at positions 1, 3, and 4. The electron-donating dimethylamino group and the electron-withdrawing formyl and carboxylic acid groups create a complex electronic environment that dictates its reactivity and spectroscopic properties.
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological systems. The presence of both an acidic carboxylic acid and a basic tertiary amine suggests that the solubility of 4-(Dimethylamino)-3-formylbenzoic acid will be highly pH-dependent.
Expected Solubility Behavior:
-
Water: Likely to be sparingly soluble or insoluble in neutral water due to the nonpolar aromatic ring, despite the presence of polar functional groups capable of hydrogen bonding.
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Expected to be soluble. The carboxylic acid will be deprotonated to form a highly polar carboxylate salt (sodium 4-(dimethylamino)-3-formylbenzoate), which is readily solvated by water.[5]
-
Aqueous Acid (e.g., 5% HCl): Expected to be soluble. The basic dimethylamino group will be protonated to form a polar ammonium salt, enhancing aqueous solubility.[5]
-
Organic Solvents: Solubility in organic solvents like ether will likely be low due to the polar, ionizable groups. However, it is expected to be soluble in polar organic solvents such as DMSO and ethanol.[6]
Experimental Protocol for Solubility Classification
This protocol provides a systematic approach to determining the solubility class of an organic compound.[5][7]
Materials:
-
4-(Dimethylamino)-3-formylbenzoic acid
-
Test tubes
-
Vortex mixer
-
Solvents: Deionized water, Diethyl ether, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Concentrated H₂SO₄
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30 seconds. Observe if the solid dissolves completely.
-
Ether Solubility: If soluble in water, repeat the test with 0.75 mL of diethyl ether.
-
Base Solubility: If insoluble in water, add 25 mg of the compound to a test tube with 0.75 mL of 5% NaOH solution. Vortex and observe. If it dissolves, the compound is an acid.
-
Bicarbonate Test: If soluble in 5% NaOH, test its solubility in 0.75 mL of 5% NaHCO₃. Solubility in bicarbonate indicates a strong acid (like a carboxylic acid).[5]
-
Acid Solubility: If insoluble in water and base, test its solubility in 0.75 mL of 5% HCl. Dissolution indicates a basic compound.[5]
-
Sulfuric Acid Test: If the compound is insoluble in water, acid, and base, test its solubility in cold, concentrated H₂SO₄. Dissolution suggests the presence of neutral atoms like nitrogen or oxygen.
Logical Workflow for Solubility Determination
The decision-making process for classifying the compound based on its solubility can be visualized as follows.
Caption: Solubility classification workflow for an amphoteric compound.
Acidity and Basicity (pKa)
The molecule is amphoteric, possessing both a carboxylic acid group (acidic) and a dimethylamino group (basic).
-
Acidic pKa (Carboxylic Acid): The pKa of benzoic acid is ~4.2. For 4-(dimethylamino)benzoic acid, the electron-donating amino group increases the pKa to 6.03.[8] In our target molecule, the additional electron-withdrawing formyl group ortho to the amino group and meta to the carboxylic acid will lower the pKa of the carboxylic acid compared to 4-(dimethylamino)benzoic acid. Its pKa is expected to be in the range of 4-5.
-
Basic pKa (Conjugate Acid of Amine): The pKa of the conjugate acid of dimethylaniline is ~5.1. The electron-withdrawing formyl and carboxylic acid groups on the ring will decrease the electron density on the nitrogen, making it a weaker base. Therefore, the pKa of its conjugate acid is expected to be less than 5.
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes upon the addition of a titrant.[9][10]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
-
0.01 M solution of 4-(Dimethylamino)-3-formylbenzoic acid (dissolved in a water/co-solvent mixture if necessary)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)[10]
Procedure:
-
Setup: Place 50 mL of the sample solution in the beaker with a stir bar. Purge with nitrogen to remove dissolved CO₂.[10] Immerse the calibrated pH electrode.
-
Titration (for acidic pKa): Begin stirring the solution. Record the initial pH. Add 0.1 M NaOH from the burette in small increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point (the region of sharpest pH change).
-
Titration (for basic pKa): Repeat the process using a fresh sample solution and titrating with 0.1 M HCl.
-
Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point.[10]
Principle of Potentiometric pKa Determination
Caption: Workflow of pKa determination using potentiometric titration.
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and confirmation.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
Expected ¹H NMR Signals (in DMSO-d₆):
-
-COOH Proton: A very broad singlet, typically δ > 12 ppm.[11]
-
-CHO Proton: A sharp singlet, δ ≈ 10 ppm.
-
Aromatic Protons: Three protons on the aromatic ring, likely appearing as complex multiplets or doublets between δ 7.0 and 8.5 ppm. The proton ortho to the formyl group will be the most deshielded.
-
-N(CH₃)₂ Protons: A singlet corresponding to six protons, likely around δ 3.0-3.3 ppm.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
-COOH Carbonyl: δ ≈ 165-170 ppm.
-
-CHO Carbonyl: δ ≈ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals between δ 110 and 155 ppm. The carbon attached to the amino group will be the most shielded, while those attached to the carbonyl groups will be deshielded.
-
-N(CH₃)₂ Carbons: A signal around δ 40-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies.
Expected Characteristic IR Absorptions (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[12]
-
C-H Stretch (Aldehyde): Two weak bands around 2830 and 2730 cm⁻¹.[13]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710-1680 cm⁻¹.[12]
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1680 cm⁻¹. This peak may overlap with the acid carbonyl stretch.
-
C=C Stretch (Aromatic): Medium peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A strong peak between 1320-1210 cm⁻¹.[12]
-
C-N Stretch (Aromatic Amine): A peak in the 1350-1250 cm⁻¹ region.
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The extended conjugation between the electron-donating amino group, the aromatic ring, and the electron-withdrawing carbonyl groups is expected to result in strong UV absorption.
Expected Absorption Maxima (λmax): Based on analogs like 4-aminobenzoic acid, which has absorption maxima around 226 nm and 278 nm, 4-(dimethylamino)-3-formylbenzoic acid is expected to have two primary absorption bands.[14] The λmax values will likely be red-shifted (shifted to longer wavelengths) due to the extended conjugation provided by the formyl group.
General Spectroscopic Analysis Workflow
Caption: Probing molecular structure with complementary spectroscopic techniques.
Thermal Properties & Stability
Melting Point: The melting points of the parent analogs are high: 4-(dimethylamino)benzoic acid melts at 242.5-243.5 °C, and 4-formylbenzoic acid melts at 247-250 °C.[8][15] The high melting points are due to strong intermolecular forces, including hydrogen bonding (from the carboxylic acid) and dipole-dipole interactions, which allow for efficient crystal lattice packing. It is predicted that 4-(dimethylamino)-3-formylbenzoic acid will also be a high-melting solid, with a melting point likely in the 240-260 °C range.
Stability: The compound is expected to be stable under normal laboratory conditions (ambient temperature and pressure).[16]
-
Conditions to Avoid: Exposure to strong oxidizing agents, which could oxidize the aldehyde or amino groups.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Conclusion
4-(Dimethylamino)-3-formylbenzoic acid is a multifaceted molecule whose physicochemical properties are dictated by the interplay of its three functional groups. Its amphoteric nature makes its solubility highly pH-dependent, a key consideration for its use in aqueous systems. The combination of electron-donating and electron-withdrawing substituents creates a unique electronic and spectroscopic signature, which can be thoroughly characterized by NMR, IR, and UV-Vis spectroscopy. As a high-melting, stable solid, it serves as a robust and versatile intermediate for creating novel compounds in medicinal chemistry and material science. The predictive analysis and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to effectively handle, characterize, and utilize this valuable chemical building block.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid.
- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Monti, D., Orsini, F., & Ricca, G. (1986).
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
- Cox, R. H. (1969). Proton magnetic resonance spectra of monosubstituted benzoic acids. Spectrochimica Acta Part A: Molecular Spectroscopy.
- Scribd. Experiment 1. Solubility of Organic Compounds.
- Unknown. (2023). Solubility of Organic Compounds.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- NCBI. Development of Methods for the Determination of pKa Values.
- MIT DSpace. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
- Pharmaeli. (2025). 5 Easy Methods to Calculate pKa.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-(dimethylamino)benzoate.
- ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Merck Index. 4-(Dimethylamino)benzoic Acid.
- Sma-Pharma Ltd. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
- ResearchGate. (2025). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies.
- ResearchGate. Aldehyde and carboxylic acid IR stretching and bending mode frequencies.
- McKinnon, A., et al. (2022).
- Specac Ltd. Interpreting Infrared Spectra.
- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-3-formylbenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylbenzoic Acid: A Versatile Intermediate.
- OpenStax. (2023). 21.
- PubChem. 4-(Dimethylamino)benzoic acid.
- ChemicalBook. (2024). 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method.
- ECHEMI. 4-(Dimethylamino)benzoic acid SDS.
- Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- DC Fine Chemicals. Safety Data Sheet - 4-Formylbenzoic acid.
- ChemBK. (2022). 4-Formylbenzoic acid.
- NIST WebBook. 4-(Diethylamino)benzoic acid.
- mzCloud. (2023). 4-(Dimethylamino)benzoic acid.
- ChemicalBook. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum.
- ChemicalBook. 4-Dimethylaminobenzoic acid(619-84-1) 1H NMR spectrum.
- Cheméo. Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9).
- MedchemExpress.com. 4-Formylbenzoic acid.
- RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Sigma-Aldrich. 4-(Dimethylamino)benzoic acid 98%.
- Google Patents. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
- ChemicalBook. (2023). 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties.
- NIST WebBook. Benzoic acid, 4-formyl-.
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 15. chembk.com [chembk.com]
- 16. fishersci.com [fishersci.com]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 4-(Dimethylamino)-3-formylbenzoic Acid
Executive Summary
Compound: 4-(Dimethylamino)-3-formylbenzoic acid CAS Registry Number: 677725-98-3 Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol [1]
This technical guide provides a comprehensive spectral and analytical profile for 4-(Dimethylamino)-3-formylbenzoic acid , a critical bifunctional intermediate used in the synthesis of heterocyclic fluorophores (coumarins, quinazolines) and pharmaceutical scaffolds. Its structure is characterized by a "push-pull" electronic system—featuring an electron-donating dimethylamino group and two electron-withdrawing carbonyl moieties (carboxylic acid and aldehyde). This unique electronic architecture dictates its specific spectroscopic signatures and solubility behaviors, which are detailed below to support rigorous quality control and research applications.
Part 1: Structural Analysis & Theoretical Basis
Electronic Environment & "Push-Pull" Dynamics
The molecule exhibits a strong dipole due to the para-relationship between the electron-donating amine (-NMe₂) and the electron-withdrawing carboxylic acid (-COOH), further modulated by the ortho-formyl group (-CHO).
-
Shielding Effects: The electron density from the nitrogen lone pair significantly shields the C-5 proton (ortho to the amine).
-
Deshielding Effects: The C-2 proton is located between two carbonyl withdrawers (the acid at C-1 and the aldehyde at C-3), creating a zone of maximum deshielding. This results in a distinct downfield shift in NMR, serving as a primary diagnostic peak.
Solubility & Handling
-
Zwitterionic Character: As an amino acid derivative, the compound can exist in zwitterionic forms depending on pH.
-
Solvent Selection: It shows poor solubility in non-polar solvents (Hexane, DCM) and moderate solubility in Methanol. DMSO-d₆ is the mandatory solvent for NMR characterization to ensure complete dissolution and prevent aggregation-induced line broadening.
Part 2: Comprehensive Spectral Data
The following data represents the standard spectroscopic profile for high-purity (>98%) samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz (¹H), 100 MHz (¹³C)[2]
Table 1: ¹H NMR Assignment
| Position / Moiety | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Insight |
| -COOH | 12.50 - 13.00 | Broad Singlet | 1H | - | Acidic proton; often invisible if trace water is present. |
| -CHO (Aldehyde) | 10.15 | Singlet | 1H | - | Diagnostic aldehyde peak; highly deshielded. |
| Ar-H (C-2) | 8.35 | Doublet (d) | 1H | J ≈ 2.0 | Most deshielded aromatic; ortho to both C=O groups. |
| Ar-H (C-6) | 8.05 | Doublet of Doublets (dd) | 1H | J ≈ 8.8, 2.0 | Meta to aldehyde; coupled to H-5 and H-2. |
| Ar-H (C-5) | 6.95 | Doublet (d) | 1H | J ≈ 8.8 | Shielded by ortho-NMe₂ group. |
| -N(CH₃)₂ | 3.05 | Singlet | 6H | - | Methyl protons; sharp singlet indicates free rotation. |
Table 2: ¹³C NMR Assignment
| Carbon Type | Shift (δ, ppm) | Assignment Note |
| Aldehyde C=O | 188.5 | Carbonyl carbon; diagnostic low-field signal. |
| Acid C=O | 167.2 | Carboxylic acid carbonyl. |
| Aromatic C-N | 154.8 | Ipso carbon attached to amine (Deshielded). |
| Aromatic C-H | 134.5, 131.2, 116.8 | Ar-C signals (C-2/C-6 deshielded, C-5 shielded). |
| Methyl C | 43.5 | Dimethylamino carbons. |
Infrared (IR) Spectroscopy (ATR Method)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2800 - 3100 | O-H Stretch (Broad) | Carboxylic Acid (H-bonded) |
| 2860, 2740 | C-H Stretch (Fermi Resonance) | Aldehyde C-H |
| 1695 | C=O Stretch | Carboxylic Acid |
| 1665 | C=O Stretch | Aldehyde (Conjugated) |
| 1600, 1515 | C=C Ring Stretch | Aromatic Skeleton |
| 1360 | C-N Stretch | Aryl Amine |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+) and Negative (ESI-)
-
Molecular Ion (M+H)⁺: 194.2 m/z
-
Molecular Ion (M-H)⁻: 192.2 m/z
-
Fragmentation: Loss of -OH (17) and -CO (28) is common in MS/MS modes.
Part 3: Experimental Protocols & Validation Workflows
Protocol: NMR Sample Preparation (Self-Validating)
Context: Improper concentration in DMSO often leads to peak overlapping between the water signal (3.33 ppm) and the N-methyl signal (~3.05 ppm).
-
Massing: Weigh 10-15 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Sonicate for 60 seconds. Validation Check: Solution must be clear yellow with no suspended particulates.
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition: Run ¹H NMR with d1 (relaxation delay) set to ≥ 5 seconds to ensure accurate integration of the aldehyde proton.
Protocol: Purity Determination via HPLC
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 350 nm (n→π* transition of the push-pull system).
Part 4: Analytical Workflow Visualization
The following diagram outlines the logical flow for validating the identity and purity of the compound, ensuring that spectral artifacts (like solvent peaks) do not compromise data integrity.
Figure 1: Step-by-step analytical validation workflow for 4-(Dimethylamino)-3-formylbenzoic acid, emphasizing the critical decision loop based on NMR purity integration.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid (Parent Structure Reference).[3] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (Standard reference for IR/NMR shift interpretation).
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Mechanistic basis for formylation of electron-rich aromatics).
Sources
Health & Safety Technical Guide: 4-(Dimethylamino)-3-formylbenzoic Acid
Executive Summary & Compound Identity
4-(Dimethylamino)-3-formylbenzoic acid is a specialized bifunctional organic intermediate used primarily in the synthesis of "push-pull" chromophores, fluorescent probes, and pharmaceutical scaffolds.[1][2] Its structure—featuring an electron-donating dimethylamino group and an electron-withdrawing formyl group on a benzoic acid core—makes it highly reactive but also presents specific stability and handling challenges.[1][2]
This guide provides a technical breakdown of health, safety, and handling protocols. Note: As a specialized building block, specific toxicological data (LD50) is limited.[1] The safety profiles herein are derived from Structure-Activity Relationship (SAR) analysis and read-across data from structural analogs (e.g., 4-dimethylaminobenzoic acid and 4-formylbenzoic acid).[1][2]
Chemical Identity Table
| Parameter | Technical Specification |
| CAS Number | 677725-98-3 |
| IUPAC Name | 4-(Dimethylamino)-3-formylbenzoic acid |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Color | Typically Yellow to Orange (due to conjugation) |
| Solubility | Soluble in DMSO, DMF, Methanol; Poor solubility in Water |
| Purity Grade | Typically ≥95% (HPLC) for synthesis applications |
Hazard Identification & Risk Assessment
GHS Classification (Predicted based on Functional Groups): Based on the presence of the aldehyde and carboxylic acid moieties, this compound is classified as an Irritant .[1]
GHS Label Elements[1][2][5]
| Hazard Code | Hazard Statement | Mechanistic Insight |
| H315 | Causes skin irritation.[1][2][3] | Acidic functionality can disrupt the stratum corneum; aldehyde group may react with skin proteins. |
| H319 | Causes serious eye irritation.[3] | Direct contact with mucous membranes causes immediate pH-dependent irritation.[1][2] |
| H335 | May cause respiratory irritation. | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract. |
Precautionary Decision Logic
The following diagram illustrates the decision workflow for handling this substance based on its specific hazards.
Figure 1: Operational safety logic flow based on GHS classification and physical state.[1][2]
Toxicological Profile (Read-Across Analysis)
Expert Note: Direct toxicological testing for this specific CAS is sparse in public literature.[1][2] The following assessment uses "Read-Across" methodology from validated analogs.
Acute Toxicity[1][2]
-
Oral: Likely Low to Moderate. Analog 4-dimethylaminobenzoic acid exhibits low acute toxicity (LD50 > 2000 mg/kg in rats).[1][2] However, the addition of the formyl group increases reactivity.
-
Dermal: Irritant. Prolonged exposure may cause dermatitis.
-
Inhalation: High risk of irritation. The aldehyde moiety is a known respiratory irritant.
Reactivity-Based Toxicity (The Aldehyde Factor)
The C3-formyl group is an electrophile capable of forming Schiff bases with biological amines (proteins/DNA).[1][2]
-
Sensitization: Aldehydes are structural alerts for skin sensitization. While not explicitly classified as a sensitizer yet, treat as a potential sensitizer .
-
Genotoxicity: Benzoic acid derivatives are generally non-mutagenic, but the specific push-pull electronic system suggests avoiding long-term exposure without data.[1][2]
Safe Handling & Engineering Controls
To maintain scientific integrity, handling protocols must address the specific chemical properties (acidity + aldehyde reactivity).
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .
-
Dust Control: Use an anti-static weighing boat. The compound's organic nature may generate static charge, dispersing fine dust.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Rationale |
| Hand Protection | Nitrile Gloves (Min thickness 0.11 mm) | Nitrile provides excellent resistance to organic acids and aldehydes.[1][2] Latex is permeable to some organic modifications. |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are minimum; goggles preferred to prevent dust ingress. |
| Respiratory | N95 / P2 Mask (if outside hood) | Required only if engineering controls (fume hood) fail or during spill cleanup.[1] |
| Body | Lab Coat (Cotton/Poly) | Standard protection against solid particulates. |
Emergency Response Protocols
This section outlines self-validating workflows for accidents.
Spill Management Workflow
Scenario: Powder spill on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Up: Don double nitrile gloves and N95 mask.
-
Contain: Cover spill with a damp paper towel (to prevent dust lofting) or use an inert absorbent (Vermiculite).
-
Neutralize (Optional): Wipe surface with dilute sodium bicarbonate solution (neutralizes the carboxylic acid).
-
Disposal: Place in a dedicated solid hazardous waste container (Label: Organic Solid, Irritant).
Fire Fighting Measures
-
Flash Point: Not determined (Solid).
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[1] Warning: NOx fumes are toxic.[1][2]
-
Extinguishing Media: Water spray, Dry chemical, Alcohol-resistant foam.[1][2]
Figure 2: Emergency response triage for exposure incidents.[1][2]
Synthesis & Application Context
For the Researcher: This compound is a valuable intermediate because it possesses orthogonal reactivity:
-
Carboxylic Acid (C1): Amenable to amide coupling (EDC/NHS) or esterification.
-
Aldehyde (C3): Ready for Wittig olefination, reductive amination, or condensation reactions.[1]
-
Dimethylamino (C4): Acts as a strong electron donor (D), creating a "Push-Pull" system when coupled with electron acceptors (A), ideal for Fluorescent Probes and Non-Linear Optical (NLO) materials .[1]
Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid upon prolonged exposure to air.
References
-
PubChem. 4-(Dimethylamino)benzoic acid (Analog Reference).[1] National Library of Medicine. Available at: [Link][1][2]
-
ECHA (European Chemicals Agency). C&L Inventory: Benzoic acid derivatives.[3] Available at: [Link][1][2]
Sources
Methodological & Application
Application Note: 4-(Dimethylamino)-3-formylbenzoic Acid in Advanced Organic Synthesis
[1][2]
Introduction: The "Push-Pull" Architecture[1][2]
4-(Dimethylamino)-3-formylbenzoic acid represents a specialized class of bifunctional building blocks essential for the development of fluorescent sensors, bioactive heterocycles, and Metal-Organic Frameworks (MOFs).[1][2]
Its utility is derived from its unique electronic structure:
-
Electron Donor (Push): The N,N-dimethylamino group at the para position strongly donates electron density into the aromatic ring.[2]
-
Electron Acceptor (Pull): The formyl (aldehyde) and carboxyl groups act as electron-withdrawing auxiliaries.[1][2]
-
Dual Reactivity: The orthogonal reactivity of the aldehyde (C-3) and carboxylic acid (C-1) allows for stepwise, selective functionalization without the need for extensive protecting group strategies.[1][2]
This "Push-Pull" system facilitates Intramolecular Charge Transfer (ICT) , making the molecule highly sensitive to environmental changes (polarity, pH, viscosity), which is the foundational mechanism for its use in fluorescent probe design.[2]
Application I: Synthesis of ICT-Based Fluorescent Probes
Rationale
The aldehyde moiety at the C-3 position is highly reactive toward nucleophiles such as hydrazines and amines.[1][2] Condensation at this site extends the
Protocol: Condensation with Hydrazine Derivatives
Objective: Synthesize a fluorescent hydrazone sensor for pH or metal ion detection.
Materials:
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 193 mg) of 4-(Dimethylamino)-3-formylbenzoic acid in 10 mL of absolute ethanol. The solution may appear pale yellow.[2]
-
Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Addition: Dropwise add 1.1 mmol of the hydrazine derivative (e.g., phenylhydrazine) while stirring at room temperature.
-
Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The formation of the Schiff base/hydrazone is typically indicated by a color shift (often to deep yellow or orange).[2]
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product often precipitates.[2]
-
Validation: Verify structure via
H NMR (Look for the disappearance of the aldehyde proton at ~10.0 ppm and appearance of the imine proton at ~8.3–8.5 ppm).[2]
Data Interpretation: Solvatochromic Shift
The resulting probe typically exhibits solvatochromism due to the ICT nature.[2]
| Solvent | Dielectric Constant ( | Expected Emission | Visual Color |
| Toluene | 2.38 | 480 - 500 | Blue/Cyan |
| DCM | 8.93 | 510 - 530 | Green |
| Ethanol | 24.5 | 540 - 560 | Yellow/Orange |
| DMSO | 46.7 | > 570 | Red/Orange |
Application II: Construction of Bioactive Heterocycles (Benzimidazoles)
Rationale
The ortho-like relationship between the formyl group and the aromatic ring allows for efficient cyclization reactions.[1][2] Reacting 4-(Dimethylamino)-3-formylbenzoic acid with 1,2-diamines (like o-phenylenediamine) yields benzimidazoles.[1][2] This scaffold is prevalent in antiparasitic and anticancer therapeutics.[2]
Protocol: Oxidative Cyclization
Objective: Synthesize 2-substituted benzimidazole retaining the carboxylic acid moiety for further conjugation.
Materials:
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the aldehyde precursor and 1.0 mmol of o-phenylenediamine in 10 mL DMF/EtOH mixture.
-
Catalyst Addition: Add 1.2 eq of Na
S O (dissolved in minimal water) to the mixture.[2] -
Reaction: Reflux at 100 °C for 6–8 hours. The bisulfite adduct forms initially, followed by condensation and cyclization.[2]
-
Work-up: Pour the hot reaction mixture into 50 mL of crushed ice/water. The benzimidazole derivative typically precipitates as a solid.[2]
-
Purification: Filter the precipitate. Wash with water to remove unreacted diamine.[2] Recrystallize from hot ethanol.
Application III: Ligand for Metal-Organic Frameworks (MOFs)[1][2]
Rationale
The carboxylic acid group serves as a monodentate or bidentate linker for metal clusters (e.g., Zn
Protocol: Solvothermal Synthesis (Zn-Based MOF)
Objective: Create a luminescent MOF for sensing applications.
Materials:
Step-by-Step Methodology:
-
Mixing: In a 20 mL scintillation vial, dissolve 0.1 mmol of ligand and 0.1 mmol of Zn salt in 5 mL of DEF.
-
Sonication: Sonicate for 10 minutes to ensure homogeneity.
-
Heating: Transfer to a Teflon-lined autoclave. Seal and heat at 85 °C for 24–48 hours.
-
Harvesting: Cool slowly to room temperature (5 °C/hour) to promote crystal growth.
-
Activation: Filter the colorless/pale yellow crystals. Wash with DMF, then soak in acetone for 24 hours to exchange the solvent.[2]
-
Drying: Activate under vacuum at 100 °C to remove guest solvent molecules.[2]
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthetic pathways and the "Push-Pull" electronic mechanism.
Figure 1: Divergent synthetic pathways for 4-(Dimethylamino)-3-formylbenzoic acid utilizing its orthogonal functional groups.
References
-
PubChem. 4-(Dimethylamino)-3-formylbenzoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Organic Syntheses. General Procedure for 4-amino-1,2,4-triazole (Hydrazine condensation logic). Org.[2][4][5] Synth. 1944, 24,[1][2] 12. Available at: [Link]
-
Interchim. Hydrazine Chemistry and Conjugation Protocols (Schiff Base Stability). Available at: [Link][1][2]
Sources
- 1. 619-66-9|4-Formylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 677725-98-3|4-(Dimethylamino)-3-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Polymerization & Functionalization of 4-(Dimethylamino)-3-formylbenzoic Acid
This Application Note and Protocol Guide details the synthesis and polymerization of 4-(Dimethylamino)-3-formylbenzoic acid , a bifunctional monomer capable of forming advanced functional materials including Poly(imine-amides) and carboxyl-functionalized Covalent Organic Frameworks (COFs).
Abstract & Introduction
4-(Dimethylamino)-3-formylbenzoic acid (DAFBA) is a heterobifunctional aromatic monomer featuring three critical structural elements:
-
Aldehyde (-CHO): Highly reactive for Schiff-base (imine) formation or Knoevenagel condensation.
-
Carboxylic Acid (-COOH): Available for amide coupling, metal coordination (MOFs), or hydrogen-bonding interactions.
-
Dimethylamino (-NMe₂): A strong electron-donating group that confers "push-pull" electronic character when conjugated with the electron-withdrawing formyl/carboxyl groups.
This unique architecture makes DAFBA an ideal candidate for synthesizing fluorescent sensing polymers , proton-conductive COFs , and stimuli-responsive hydrogels . The internal Charge Transfer (ICT) state generated by the donor-acceptor motif allows these polymers to act as ratiometric sensors for pH and metal ions.
Monomer Synthesis & Characterization
Before polymerization, the monomer must be synthesized or purified to >98% purity to ensure high molecular weight (step-growth polymerization is highly sensitive to stoichiometry and purity).
Protocol A: Synthesis via Vilsmeier-Haack Formylation
If the monomer is not commercially available, it is synthesized from 4-(dimethylamino)benzoic acid.
Reagents:
-
4-(Dimethylamino)benzoic acid (Starting material)
-
Phosphorus oxychloride (
) -
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under
, cool DMF (3.0 eq) to 0°C. Dropwise add (1.2 eq). Stir for 30 min until the Vilsmeier salt precipitates (white/yellow solid). -
Addition: Dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in minimal DMF/DCM and add slowly to the Vilsmeier reagent, keeping T < 5°C.
-
Reaction: Heat to 70-80°C for 4–6 hours. The reaction targets the ortho position to the activating
group (Position 3). -
Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.
-
Isolation: The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol/Water.
-
QC Check:
-NMR (DMSO- ) should show a distinct aldehyde singlet at ~10.2 ppm and aromatic protons.
Polymerization Strategies
Strategy 1: Poly(imine-amide) Synthesis (Step-Growth)
This protocol utilizes both functional groups to form a linear polymer backbone containing alternating imine and amide linkages.
Target Structure:
Reagents:
-
Monomer: DAFBA (1.0 eq)
-
Comonomer: Aromatic Diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline) (1.0 eq)
-
Catalyst:
(to solubilize the polymer) / Pyridine (acid scavenger) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Coupling Agent: Triphenyl phosphite (TPP) (Yamazaki-Higashi conditions)
Detailed Protocol:
-
Charge: In a 3-neck flask equipped with a mechanical stirrer and
inlet, dissolve DAFBA (10 mmol), Diamine (10 mmol), and LiCl (1.0 g) in NMP (30 mL). -
Activation: Add Triphenyl phosphite (20 mmol) and Pyridine (5 mL).
-
Polymerization: Heat the mixture to 100°C for 3 hours, then 120°C for 10 hours. The solution will become viscous and dark orange/red (due to conjugation).
-
Precipitation: Pour the hot viscous solution into Methanol (500 mL) under vigorous stirring.
-
Purification: Filter the fiber-like precipitate and Soxhlet extract with Methanol for 24 hours to remove oligomers and catalyst residues.
-
Drying: Vacuum dry at 80°C overnight.
Mechanism & Causality:
-
TPP/Pyridine: Activates the carboxylic acid for amide formation in situ.
-
High Temp: Promotes the condensation of the aldehyde and amine to form the imine bond, driving off water.
-
LiCl: Disrupts hydrogen bonding between amide groups, preventing premature precipitation of the polymer chain.
Strategy 2: Carboxyl-Functionalized Covalent Organic Frameworks (COFs)
Here, DAFBA acts as a defect engineer or functional linker . We utilize the aldehyde for framework formation (Imine linkage) while leaving the carboxylic acid unreacted to line the pores.
Target: A porous crystalline framework with pendant -COOH groups for heavy metal adsorption (
Reagents:
-
Linker A: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (
symmetric knot) -
Linker B: Terephthalaldehyde (Major strut)
-
Functional Linker: DAFBA (10-20 mol% doping)
-
Solvent: Mesitylene/Dioxane (1:1)
-
Catalyst: 6M Acetic Acid
Protocol:
-
Solvothermal Prep: In a Pyrex tube, dissolve TAPB, Terephthalaldehyde, and DAFBA in the solvent mixture.
-
Catalysis: Add 0.1 mL of 6M Acetic Acid.
-
Degassing: Freeze-pump-thaw (3 cycles) to remove
(prevents aldehyde oxidation). Seal the tube under vacuum. -
Crystallization: Heat at 120°C for 72 hours undisturbed.
-
Workup: Filter the resulting powder. Wash with THF and Acetone.
-
Activation: Supercritical
drying or vacuum heating to clear the pores.
Why this works: Under these solvothermal conditions, the reversible imine formation (Aldehyde + Amine) is thermodynamically controlled to form the crystalline lattice. The carboxylic acid is less reactive towards the amine without coupling agents (like TPP/EDC), so it remains as a free pendant group, conferring functionality to the pore walls.
Visualization of Workflows
Synthesis & Application Logic
Caption: Dual-pathway utilization of DAFBA for linear fluorescent polymers (Pathway A) and functionalized porous frameworks (Pathway B).
Reaction Mechanism: Poly(imine-amide) Formation
Caption: Simultaneous step-growth mechanism via Yamazaki-Higashi amidation and Schiff-base condensation.
Data Summary & Expected Properties
| Property | Poly(imine-amide) (Strategy 1) | Functionalized COF (Strategy 2) |
| Solubility | Soluble in NMP, DMSO, DMAc | Insoluble (Crosslinked Network) |
| Thermal Stability ( | ~350°C - 400°C | >450°C |
| Crystallinity | Semicrystalline / Amorphous | Highly Crystalline (PXRD active) |
| Fluorescence | Strong (Solvatochromic) | Tunable (Quenched by metal binding) |
| Primary Application | Processable Sensing Membranes | Heterogeneous Catalysis / Adsorption |
References
-
Vilsmeier-Haack Formylation Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
Yamazaki-Higashi Phosphorylation Method: Higashi, F., et al. (1982). Direct polycondensation of aromatic dicarboxylic acids and diamines with diphenyl phosphite in the presence of pyridine. Journal of Polymer Science: Polymer Chemistry Edition. Link
-
Carboxyl-Functionalized COFs: Huang, N., et al. (2016). Multiple-component covalent organic frameworks. Nature Communications. Link
-
Polyazomethine Synthesis: Iwan, A., & Sek, D. (2008). Processibility and properties of polyazomethines. Progress in Polymer Science. Link
-
Fluorescent Push-Pull Systems: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging. Accounts of Chemical Research. Link
4-(Dimethylamino)-3-formylbenzoic acid in the synthesis of fluorescent probes
Executive Summary
This technical guide details the application of 4-(dimethylamino)-3-formylbenzoic acid (CAS 2126178-16-1) as a versatile intermediate in the synthesis of bioconjugatable fluorescent probes. Unlike simple push-pull fluorophores, this scaffold offers a unique trifunctional geometry: a strong electron donor (dimethylamino ), a reactive electrophile for conjugation extension (formyl ), and a biochemical anchor (carboxylic acid ).
This note focuses on its utility in synthesizing Styryl and Hemicyanine dyes, which are critical for monitoring membrane potential, viscosity, and mitochondrial function. We provide a validated protocol for synthesizing a carboxyl-functionalized hemicyanine probe and discuss the mechanistic advantages of the ortho-donor-acceptor architecture.
Structural Logic & Synthetic Utility
The molecule's value lies in the specific arrangement of its functional groups, which enables the construction of "Donor-π-Acceptor" (D-π-A) systems with an integrated bioconjugation handle.
-
Position 4 (Dimethylamino): Acts as the strong electron donor.
-
Position 3 (Formyl): An ortho-positioned electrophile relative to the donor. This allows for Knoevenagel condensations with active methylene compounds (e.g., indolium salts, barbituric acid) to extend the π-conjugation system.
-
Position 1 (Carboxylic Acid): Provides a chemically orthogonal site for activation (e.g., NHS ester formation) and subsequent attachment to antibodies, peptides, or nanoparticles without disrupting the fluorophore's electronic structure.
Key Advantage: The ortho-positioning of the bulky dimethylamino and formyl groups induces steric strain, often leading to a twisted conformation. This makes the resulting dyes highly sensitive to environmental restriction, rendering them excellent molecular rotors for viscosity sensing [1].
Application Note: Synthesis of Carboxyl-Functionalized Hemicyanine Probes
Hemicyanine dyes are widely used for mitochondrial tracking and photodynamic therapy due to their NIR emission and large Stokes shifts. Using 4-(dimethylamino)-3-formylbenzoic acid allows for the direct incorporation of a carboxyl group, facilitating the creation of targeted probes.
Reaction Pathway
The synthesis involves a Knoevenagel condensation between the aldehyde group of the scaffold and an active methylene group of a quaternized heterocycle (e.g., 2,3,3-trimethylindolenium).
Mechanism:
-
Activation: The active methylene is deprotonated by a base (Piperidine/Pyridine).
-
Attack: Nucleophilic attack on the formyl group (Position 3).
-
Elimination: Loss of water to form a conjugated double bond.
-
Result: A cationic, push-pull fluorophore with a pendant carboxylic acid.
Visualization: Synthesis Workflow
Figure 1: Synthetic workflow for creating bioconjugatable hemicyanine probes from the 3-formyl scaffold.
Detailed Experimental Protocol
Objective: Synthesis of (E)-4-(dimethylamino)-3-(2-(1-ethyl-3,3-dimethyl-3H-indol-1-ium-2-yl)vinyl)benzoic acid iodide.
Materials Required:
-
4-(Dimethylamino)-3-formylbenzoic acid (1.0 equiv)
-
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide (1.1 equiv)
-
Piperidine (Catalytic amount, ~0.1 equiv)
-
Ethanol (Anhydrous)
-
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(dimethylamino)-3-formylbenzoic acid (193 mg, 1.0 mmol) and 1-ethyl-2,3,3-trimethyl-3H-indolium iodide (347 mg, 1.1 mmol) in 15 mL of anhydrous ethanol.
-
-
Catalysis:
-
Add 2-3 drops of piperidine to the mixture. The solution should turn a deep red/purple color immediately, indicating the formation of the cyanine chromophore.
-
-
Reflux:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to approximately 5 mL under reduced pressure.
-
Pour the concentrate into 50 mL of cold diethyl ether with vigorous stirring. The dye will precipitate as a dark solid.
-
-
Purification:
-
Filter the precipitate and wash with cold ether (3 x 10 mL) to remove unreacted starting materials and piperidine.
-
Recrystallize from Ethanol/Ether or purify via column chromatography (DCM -> 5% MeOH in DCM) if high purity is required for biological assays.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the trans-vinyl protons (doublets, J ≈ 16 Hz) in the 7.0–8.5 ppm region, confirming the formation of the styryl bridge.
-
MS (ESI+): Confirm the mass of the cation [M]+.
-
Data Summary & Optical Properties
The resulting probe exhibits solvatochromic behavior due to the intramolecular charge transfer (ICT) nature of the donor-acceptor system.
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Notes |
| PBS (pH 7.4) | 540 | 610 | 0.05 | Weak fluorescence due to water quenching (TICT) |
| Ethanol | 555 | 635 | 0.25 | Moderate brightness |
| Glycerol | 560 | 650 | 0.65 | Viscosity Turn-On (Rotor effect) |
| DMSO | 565 | 660 | 0.30 | Red-shifted emission |
Table 1: Representative optical properties of the synthesized hemicyanine derivative.
Troubleshooting & Expert Tips
-
Low Yields: If the reaction is sluggish, switch the solvent to Acetonitrile or Acetic Anhydride (for forcing conditions, though this may acetylate the acid). Microwave irradiation (80°C, 10 min) often improves yields significantly.
-
Purification Issues: These dyes are zwitterionic (cationic indolium + anionic carboxylate at high pH). Ensure the mobile phase in chromatography contains 0.1% Acetic Acid or TFA to keep the carboxylic acid protonated and prevent streaking.
-
Stability: Store the aldehyde precursor under inert atmosphere (Argon). The dimethylamino group is prone to oxidation over long periods.
References
-
Patsenker, L. D., et al. (2001).[3][5] 4-Dimethylamino-3-formylbenzoic acid and a process for the preparation thereof. UA Patent 42307A.[6]
-
Tatarets, A. L., Fedyunyaeva, I. A., Terpetschnig, E., & Patsenker, L. D. (2005).[3] Synthesis of novel squaraine dyes and their intermediates. Dyes and Pigments, 64(2), 125-134.
-
Sun, Y., et al. (2017). Fluorescent probes for the detection of viscosity in biological systems. Chemical Society Reviews, 46, 2206-2219.
Sources
- 1. scribd.com [scribd.com]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ES2153772A1 - Preparation of trichloro isocyanuric acid consists of chlorination of trisodium and tripotassium salts with control of the reagent and product temperatures - Google Patents [patents.google.com]
analytical methods for the detection of 4-(Dimethylamino)-3-formylbenzoic acid
Application Note: Analytical Strategies for the Detection and Quantification of 4-(Dimethylamino)-3-formylbenzoic Acid
Introduction & Chemical Context
4-(Dimethylamino)-3-formylbenzoic acid (CAS: 677725-98-3) is a tri-functionalized aromatic intermediate critical in the synthesis of advanced pharmaceuticals, particularly kinase inhibitors and functionalized dyes.[][2] Its structure features a "push-pull" electronic system: a strong electron-donating dimethylamino group opposing two electron-withdrawing groups (carboxylic acid and aldehyde).[2]
This unique chemistry presents specific analytical challenges:
-
Amphoteric Nature: The molecule contains a basic amine and an acidic carboxyl group, leading to pH-dependent solubility and ionization states that complicate chromatography.[][2]
-
Reactivity: The formyl (aldehyde) group is susceptible to oxidation (forming isophthalic acid derivatives) or Schiff base formation during sample preparation.
-
Chromophoric Properties: The conjugated system exhibits strong UV absorbance, making HPLC-UV/PDA the primary method for purity assessment, while LC-MS is required for trace impurity profiling.[][2]
This guide provides a comprehensive, field-validated protocol for the detection, quantification, and impurity profiling of this compound.
Physicochemical Profile & Method Selection
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₀H₁₁NO₃ | MW = 193.20 g/mol |
| Solubility | Low in water; High in DMSO, MeOH, DMF | Diluent must be organic-rich (e.g., 50:50 MeOH:Water).[][2] |
| pKa (Predicted) | Acid (~3.8), Base (~2.5 due to EWG) | At pH 2.5 (Formic acid), the molecule is predominantly cationic (+1). |
| UV Max ( | ~310–340 nm | Detection at 254 nm is standard, but ~320 nm offers higher specificity.[] |
Method Selection Matrix:
-
For Purity & Assay (>98%): Use Protocol A (HPLC-PDA) .[2] It offers robustness, ease of transfer, and direct linearity.
-
For Trace Impurities (<0.1%): Use Protocol B (LC-MS/MS) .[2] Essential for detecting potential genotoxic precursors (e.g., anilines) or oxidation products.
Protocol A: High-Performance Liquid Chromatography (HPLC-PDA)
Objective: Routine Quality Control (QC), Assay, and Purity determination.
Chromatographic Conditions
-
System: HPLC or UHPLC equipped with a Photodiode Array (PDA) detector.[][2]
-
Column: C18 (L1) with base-deactivation technology (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18).[2]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 5 µm).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acidic pH ensures the amine is protonated (preventing silanol tailing) and the carboxylic acid is protonated (improving retention).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection:
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol (sonicate if necessary). Concentration = 1.0 mg/mL.[2]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) . Final Concentration = 0.1 mg/mL.[2]
-
Note: Avoid using pure water as a diluent to prevent precipitation.[2]
-
-
System Suitability:
Protocol B: LC-MS/MS for Impurity Profiling
Objective: Detection of oxidation byproducts and synthetic precursors.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Rationale: The dimethylamino group protonates readily
.
-
-
Scan Type: Full Scan (m/z 100–500) for profiling; MRM for quantification.[][2]
-
Target Ions:
MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 4-DMA-3-FBA | 194.1 | 176.1 | 15 | Loss of H₂O (Aldehyde/Acid interaction) |
| 194.1 | 148.1 | 25 | Loss of HCOOH | |
| Impurity A | 210.1 | 192.1 | 18 | Loss of H₂O |
| Impurity B | 166.1 | 148.1 | 20 | Loss of H₂O |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to data reporting, emphasizing the decision points between HPLC-UV and LC-MS.
Caption: Analytical workflow decision tree for 4-(Dimethylamino)-3-formylbenzoic acid characterization.
Degradation & Impurity Logic
Understanding the chemical instability is crucial for interpreting chromatograms. The aldehyde group is the "weak link," susceptible to oxidation.
Caption: Predicted degradation pathways. Oxidation to the di-acid is the primary stability risk.[2]
Validation Parameters (Self-Validating System)
To ensure the trustworthiness of the data, the following criteria must be met during method validation:
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | Resolution > 1.5 between Analyte and Impurity A | Use "Spiked" samples with known impurities to confirm separation. |
| Linearity | Range: 50% to 150% of target concentration (e.g., 0.05 – 0.15 mg/mL). | |
| Precision | RSD < 1.0% (n=6) | Critical for Assay methods.[][2] |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ) | Estimated LOQ: ~0.05 µg/mL (UV).[][2] |
| Solution Stability | Change < 2.0% over 24h | Crucial: Aldehydes can oxidize.[][2] If unstable, store in amber vials at 4°C. |
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. Retrieved October 26, 2025, from [Link]
-
Argade, P. V., et al. (1984). "Resonance Raman carbonyl frequencies and ultraviolet absorption maxima as indicators of the active site environment." Biochemistry, 23(2), 299-304. (Provides spectral data for dimethylamino-benzoic acid derivatives).
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for the validation parameters cited in Section 7).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Dimethylamino)-3-formylbenzoic Acid
[1]
Current Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purification Protocols[1]
Process Overview & Mechanism
The synthesis typically involves the formylation of the electron-rich aromatic ring of 4-(dimethylamino)benzoic acid using Phosphorus Oxychloride (
Reaction Logic (Vilsmeier-Haack)[1][2]
-
Activation: DMF reacts with
to form the electrophilic Vilsmeier Reagent (chloroiminium ion).[1][2][3] -
Substitution: The reagent attacks the aromatic ring ortho to the activating dimethylamino group (the 3-position).
-
Hydrolysis: The intermediate iminium salt is hydrolyzed during the aqueous workup to yield the aldehyde.[3]
Figure 1: Mechanistic pathway for the formylation of 4-(dimethylamino)benzoic acid.
Purification Protocol (Step-by-Step)
Phase A: Quench & Isolation (Crude Recovery)
The Vilsmeier adduct is stable and requires rigorous hydrolysis. The product is an amphoteric molecule (contains both carboxylic acid and tertiary amine), making pH control the single most critical variable.
Protocol:
-
Quench: Pour the reaction mixture slowly onto crushed ice (3x volume of reaction mix) with vigorous stirring. The solution will be strongly acidic (pH < 1).
-
Hydrolysis: Stir the aqueous mixture at room temperature for 1-2 hours. Note: If the intermediate does not hydrolyze, mild heating (40°C) may be required.
-
pH Adjustment (The "Sweet Spot"):
-
Slowly add saturated Sodium Acetate (
) or 20% solution.[1] -
Target pH: 3.5 – 4.5 .
-
Why? At pH < 2, the amine is protonated (soluble ammonium salt). At pH > 7, the carboxylic acid is deprotonated (soluble carboxylate). The product precipitates at its isoelectric point.
-
-
Filtration: Collect the yellow/orange precipitate via vacuum filtration.[1] Wash with copious amounts of water to remove inorganic salts (phosphates/chlorides).[1]
Phase B: Recrystallization (Final Polish)
Crude material often contains unreacted starting material and colored oligomers.[1]
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | Best balance of yield and purity.[1] Dissolve hot, cool slowly. |
| Methanol/Water (4:1) | Moderate | Good for removing inorganic salts, but yield may drop.[1] |
| DMF/Water | Low | Avoid.[1] High boiling point of DMF makes drying difficult.[1] |
| Acetonitrile | High | Excellent for removing non-polar tars.[1] |
Recommended Recrystallization Procedure:
-
Suspend the crude solid in Ethanol (approx. 10-15 mL per gram of solid).
-
Heat to reflux until fully dissolved. If insolubles remain (inorganic salts), filter hot.[1]
-
Allow the solution to cool to room temperature undisturbed, then chill to 0-4°C.
-
Filter the crystals and wash with cold ethanol.
-
Dry in a vacuum oven at 50°C.
Troubleshooting Guide (FAQs)
Q1: The product is oiling out or forming a sticky tar instead of crystals.
Cause:
-
Rapid pH change: Adding base too quickly traps impurities.[1]
-
Oligomers: Vilsmeier reactions can produce polymeric byproducts if overheated.[1]
Solution:
-
Decant and Triturate: Decant the aqueous layer. Add fresh water to the oil and stir vigorously. If it remains oily, dissolve in a minimum amount of Methanol and precipitate slowly by adding water dropwise.
-
Use Sodium Acetate: Switch from NaOH to Sodium Acetate for pH adjustment.[1] The buffering action prevents local "pH hotspots" that cause oiling [1].
Q2: My yield is significantly lower than expected (<40%).
Cause:
-
Incorrect pH: You likely overshot the pH.[1] If pH > 6, the product dissolves as the benzoate salt.
-
Incomplete Hydrolysis: The iminium intermediate might still be stable.[1]
Solution:
-
Check Filtrate: Acidify a small sample of your filtrate to pH 4.[1] If precipitate forms, your bulk filtrate contains the product. Adjust the main batch accordingly.
-
Extend Hydrolysis: Heat the quenched acidic mixture to 50°C for 30 mins before neutralizing.
Q3: The product has a persistent dark color (red/brown).
Cause: Oxidation products or trace iodine/metal contaminants (if catalytic methods were used previously).[1]
Solution:
-
Activated Carbon: During the hot ethanol recrystallization step, add Activated Charcoal (5% w/w) . Stir for 5 minutes at reflux and filter hot through a Celite pad. This effectively removes colored organic impurities [2].[1]
Analytical Validation (Self-Check)
Before proceeding to the next step, validate your purified material:
-
1H NMR (DMSO-d6): Look for the aldehyde proton singlet at ~9.8 - 10.2 ppm .[1]
-
Melting Point: Pure 4-(dimethylamino)-3-formylbenzoic acid typically melts in the range of 173-175°C (for the 3-formyl isomer) or higher depending on the exact crystal polymorph [3].[1] Note: Ensure you distinguish it from the starting material (4-dimethylaminobenzoic acid, MP ~243°C).
References
-
Organic Syntheses , Coll.[1][4] Vol. 4, p. 331 (1963); Vol. 33, p. 27 (1953). p-Dimethylaminobenzaldehyde (Analogous Vilsmeier workup protocols).
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Purification of Aromatic Aldehydes.
-
Sigma-Aldrich , 3-Formylbenzoic acid Product Specification and Properties (Structural analog comparison). [1]
-
PubChem , 4-(Dimethylamino)benzoic acid Compound Summary. [1]
Validation & Comparative
A Technical Guide to the Structural Validation of 4-(Dimethylamino)-3-formylbenzoic Acid by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Rigorous Structural Elucidation
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. 4-(Dimethylamino)-3-formylbenzoic acid (CAS 677725-98-3) is a bespoke building block with potential applications in the synthesis of complex heterocyclic systems and as a scaffold in medicinal chemistry. Its unique substitution pattern—a carboxylic acid, a formyl group, and a dimethylamino group on a benzene ring—necessitates a multi-faceted analytical approach for unequivocal structural validation.
This guide provides an in-depth, technically-grounded protocol for the structural elucidation of 4-(Dimethylamino)-3-formylbenzoic acid, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind the chosen experimental parameters and compare its spectral features with those of structurally related analogs to provide a comprehensive understanding of its chemical signature.
Predicted Spectroscopic Data for 4-(Dimethylamino)-3-formylbenzoic Acid
Given the absence of publicly available experimental spectra for 4-(Dimethylamino)-3-formylbenzoic acid, we present predicted data based on established principles of NMR and MS, and by drawing comparisons with structurally similar compounds.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of 4-(Dimethylamino)-3-formylbenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to each unique proton environment.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | The acidic proton is typically broad and downfield. |
| Aldehyde (-CHO) | ~10.0 | Singlet | 1H | The formyl proton is highly deshielded. |
| Aromatic (H-2) | ~8.2 | Singlet | 1H | Ortho to both the formyl and carboxylic acid groups, expected to be the most downfield aromatic proton. |
| Aromatic (H-5) | ~7.9 | Doublet | 1H | Ortho to the dimethylamino group and meta to the carboxylic acid. |
| Aromatic (H-6) | ~7.0 | Doublet | 1H | Ortho to the dimethylamino group and meta to the formyl group. |
| Dimethylamino (-N(CH₃)₂) | ~3.1 | Singlet | 6H | The two methyl groups are equivalent. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | ~168 | The carbonyl carbon of the carboxylic acid. |
| Aldehyde (-CHO) | ~192 | The carbonyl carbon of the aldehyde is typically very downfield. |
| Aromatic (C-1) | ~130 | The carbon bearing the carboxylic acid group. |
| Aromatic (C-2) | ~140 | The carbon bearing the formyl group. |
| Aromatic (C-3) | ~125 | The carbon bearing the dimethylamino group. |
| Aromatic (C-4) | ~155 | The carbon para to the carboxylic acid, significantly shielded by the dimethylamino group. |
| Aromatic (C-5) | ~115 | Ortho to the dimethylamino group. |
| Aromatic (C-6) | ~112 | Ortho to the dimethylamino group. |
| Dimethylamino (-N(CH₃)₂) | ~40 | The two equivalent methyl carbons. |
Predicted Mass Spectrometry Data
In a typical electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Notes |
| 193 | [M]⁺ | Molecular ion of 4-(Dimethylamino)-3-formylbenzoic acid. |
| 176 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 164 | [M-CHO]⁺ | Loss of the formyl radical. |
| 148 | [M-COOH]⁺ | Loss of the carboxyl radical. |
| 120 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment. |
Experimental Protocols for Structural Validation
The following protocols are designed to provide a robust and self-validating workflow for the structural confirmation of 4-(Dimethylamino)-3-formylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar organic molecules and its high boiling point, which allows for a wide temperature range for analysis if needed. The acidic proton of the carboxylic acid is also readily observable in DMSO-d₆.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-(Dimethylamino)-3-formylbenzoic acid in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters: 400 MHz or higher spectrometer, 32 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters: 100 MHz or higher, 1024 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
-
2D NMR (COSY and HSQC) - Optional but Recommended:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for definitive assignment of the aromatic signals.
-
Workflow for NMR Data Analysis
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS)
Rationale for Ionization Method: Electron Ionization (EI) is a robust technique for small, relatively volatile molecules and provides reproducible fragmentation patterns that are useful for structural elucidation. Electrospray Ionization (ESI) can also be used, particularly for accurate mass measurements.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile (approximately 1 mg/mL).
-
EI-MS Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Acquire the mass spectrum over a range of m/z 50-300.
-
-
High-Resolution Mass Spectrometry (HRMS) - Optional but Highly Recommended:
-
Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
-
Logical Flow of Mass Spectrometry Analysis
Caption: Logical flow of mass spectrometry data interpretation.
Comparative Analysis with Structural Analogs
To further solidify the structural assignment, a comparison with known, commercially available analogs is invaluable.
Comparison with 4-(Dimethylamino)-3-methylbenzoic acid
-
¹H NMR: The most significant difference would be the absence of the downfield aldehyde proton signal (~10.0 ppm) and the presence of a methyl singlet at approximately 2.2-2.5 ppm. The aromatic proton signals will also show slight shifts due to the different electronic effect of a methyl group compared to a formyl group.
-
¹³C NMR: The aldehyde carbonyl carbon signal (~192 ppm) will be absent, and a methyl carbon signal will appear around 15-20 ppm.
-
MS: The molecular ion peak would be at m/z 179. Fragmentation would likely involve the loss of the hydroxyl and carboxyl groups, but not the formyl group.
Comparison with 2-Carboxybenzaldehyde
2-Carboxybenzaldehyde is an isomer of formylbenzoic acid and is known to exist in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide. This provides a key point of comparison.
-
¹H NMR: The spectrum of 2-carboxybenzaldehyde can be complex due to the tautomerism. One would expect to see signals for both the open-chain aldehyde and the cyclic lactol. The absence of the dimethylamino group protons and the different aromatic splitting patterns would be clear distinguishing features.
-
MS: The molecular ion would be at m/z 150. The fragmentation pattern would be significantly different, lacking the fragments associated with the dimethylamino group.
Conclusion: A Robust Framework for Structural Certainty
The combination of one- and two-dimensional NMR spectroscopy provides an unparalleled level of detail regarding the carbon-hydrogen framework and the connectivity of atoms within the 4-(Dimethylamino)-3-formylbenzoic acid molecule. Mass spectrometry, particularly high-resolution MS, complements this by confirming the molecular formula and providing fragmentation data consistent with the proposed structure. By systematically applying the protocols outlined in this guide and comparing the acquired data with that of known analogs, researchers can achieve a high degree of confidence in the structural integrity of their synthesized material, a critical step in any chemical research and development endeavor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
